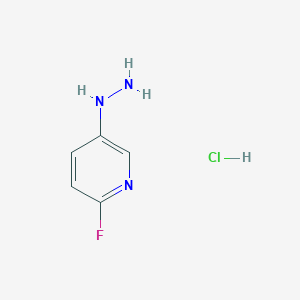

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride

Description

BenchChem offers high-quality 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZTXQFAYOBPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride

An In-Depth Technical Guide to 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride, a pivotal building block for researchers and scientists in pharmaceutical and agrochemical development. The document delineates its chemical structure, physicochemical properties, and anticipated spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented with a focus on the underlying reaction mechanism and experimental rationale. Furthermore, this guide explores the compound's core applications as a versatile synthon, particularly in the construction of bioactive heterocyclic scaffolds such as pyrazoles and indazoles, which are prevalent in modern drug discovery programs. Safety protocols and handling guidelines, derived from data on structurally analogous compounds, are also included to ensure safe and effective laboratory use.

Chemical Identity and Physicochemical Properties

2-(6-Fluoropyridin-3-yl)hydrazine and its hydrochloride salt are valuable intermediates in organic synthesis. The presence of a fluorine atom on the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its potential for creating derivatives with desirable pharmacokinetic and pharmacodynamic profiles.[1] The hydrazine moiety offers a reactive handle for a multitude of chemical transformations.[2][3]

Nomenclature and Structure

-

IUPAC Name: (6-Fluoropyridin-3-yl)hydrazine hydrochloride

-

Synonyms: 3-Hydrazinyl-6-fluoropyridine hydrochloride

-

Molecular Formula (HCl Salt): C₅H₇ClFN₃

-

Molecular Weight (HCl Salt): 163.58 g/mol

-

CAS Number: While a specific CAS number for the hydrochloride salt is not consistently cited across major databases, the free base, (6-fluoropyridin-3-yl)hydrazine, is documented.[4] For procurement and regulatory purposes, it is crucial to verify the CAS number with the specific supplier.

Physicochemical Data

The following table summarizes key physicochemical properties. Data is often provided by chemical suppliers and may vary slightly based on purity and measurement conditions.

| Property | Value | Source/Comment |

| Molecular Formula (Free Base) | C₅H₆FN₃ | [4] |

| Molecular Weight (Free Base) | 127.12 g/mol | [5] |

| Appearance | White to light brown crystalline powder | Based on analogous compounds[6] |

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for hydrazines[7][8] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General property of hydrochloride salts. |

| Topological Polar Surface Area (TPSA) | 50.9 Ų (for free base) | [5] |

| XLogP3 | 0.5 (for free base) | [5] |

Spectroscopic Characterization (Anticipated)

Direct spectroscopic data for this specific compound is not widely published. However, based on its structure and established principles of NMR and IR spectroscopy, a reliable characterization profile can be anticipated.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Upon formation of the hydrochloride salt, these signals will shift downfield (to a higher ppm value) due to the increased positive charge on the nitrogen heteroatom, which deshields the ring protons.[9] The protons of the hydrazine group (-NH-NH₃⁺) will likely appear as broad signals that may exchange with D₂O.

-

¹³C NMR: The spectrum will display five signals corresponding to the carbon atoms of the fluoropyridine ring. The carbon atom bonded to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine and ammonium groups (typically in the 3100-3400 cm⁻¹ region), C=N and C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and a strong C-F stretching band (approx. 1200-1250 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 127.055.

Synthesis and Mechanistic Rationale

The most direct and industrially relevant method for preparing pyridyl hydrazines is through the nucleophilic aromatic substitution (SₙAr) reaction of a suitable halopyridine with hydrazine.[10]

Causality Behind Experimental Choices

The SₙAr pathway is favored for this synthesis due to the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, and this effect is amplified by the strong electron-withdrawing nature of the fluorine atom at the 6-position. This electronic pull makes the carbon atoms of the ring, particularly C-3, susceptible to attack by nucleophiles like hydrazine. Using an excess of hydrazine hydrate serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The final step involves precipitation with hydrochloric acid, which not only forms the desired salt but also facilitates purification, as hydrochloride salts are often crystalline and less soluble than their free base counterparts.[11]

Recommended Synthetic Protocol

This protocol is a self-validating system adapted from established procedures for analogous compounds.[10]

Step 1: Nucleophilic Aromatic Substitution

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-6-fluoropyridine (1.0 eq).

-

Add a suitable solvent such as ethanol or isopropanol (5-10 mL per gram of substrate).

-

Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Work-up and Salt Formation

-

To the resulting residue, add water and extract the product (the free base, 2-(6-fluoropyridin-3-yl)hydrazine) with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, often as an oil or low-melting solid.

-

Dissolve the crude free base in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of concentrated hydrochloric acid (HCl, 1.1 eq) or HCl in a solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum to yield 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 2-(6-Fluoropyridin-3-yl)hydrazine HCl.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for constructing more complex heterocyclic systems. Hydrazines are renowned precursors for a wide array of nitrogen-containing rings that form the core of many pharmaceuticals.[2]

Synthesis of Pyrazole and Indazole Scaffolds

A primary application is in the synthesis of substituted pyrazoles via condensation reactions with 1,3-dicarbonyl compounds (or their equivalents). This is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis. The resulting pyrazole ring is a privileged scaffold found in numerous approved drugs, including kinase inhibitors (e.g., Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).

Similarly, reaction with ortho-formyl or ortho-acyl aryl ketones can lead to the formation of indazole derivatives, another critical pharmacophore found in bioactive compounds.[2] The fluorine substituent on the pyridine ring can participate in crucial drug-target interactions, such as hydrogen bonding or dipole interactions, potentially enhancing binding affinity and metabolic stability.

Logical Pathway for Drug Discovery Application

The following diagram illustrates how 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride serves as a starting point in a typical drug discovery workflow aimed at developing kinase inhibitors.

Caption: Application of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is not universally available, data from analogous hydrazine derivatives (e.g., fluorophenylhydrazines) provides a strong basis for hazard assessment.[12][13][14][15]

-

Hazard Identification: Hydrazine derivatives should be handled as potentially hazardous chemicals.[16]

-

Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][14]

-

Corrosivity: May cause skin irritation or severe burns and eye damage.[12][13]

-

Sensitization: May cause an allergic skin reaction.[12]

-

Carcinogenicity: Some hydrazine derivatives are suspected of causing cancer.[13][16]

-

-

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

-

Storage and Stability:

Conclusion

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is a high-value chemical intermediate whose strategic importance is derived from the combination of a reactive hydrazine group and an electronically modified fluoropyridine ring. Its utility in constructing privileged heterocyclic scaffolds like pyrazoles makes it an indispensable tool for medicinal chemists and drug development professionals. By understanding its synthesis, properties, and safe handling protocols as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

-

Institute of Organic Chemistry, Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-Fluoropyridin-2-ylhydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Stanchev, S., et al. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-chloro-6-fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Barabash, S. E., et al. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Retrieved from [Link]

-

Ferreira, R. J., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved from [Link]

Sources

- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazine or hydroxylamine derivatives [m.chemicalbook.com]

- 5. angenesci.com [angenesci.com]

- 6. 3-Fluorophenylhydrazine hydrochloride, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemscene.com [chemscene.com]

- 8. (2-methyl-3-pyridyl)hydrazine,dihydrochloride | 1803601-87-7 [sigmaaldrich.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Synthesis of (6-Fluoropyridin-3-yl)hydrazine Hydrochloride

[1]

Executive Summary

(6-Fluoropyridin-3-yl)hydrazine hydrochloride (also known as 2-fluoro-5-hydrazinylpyridine hydrochloride) is a versatile building block used primarily to construct fused heterocycles such as indazoles, pyrazoles, and triazoles via condensation with carbonyls or nitriles.[1][2][3][4]

-

Target Molecule: (6-Fluoropyridin-3-yl)hydrazine hydrochloride[1][3][4][5]

-

Molecular Formula: C₅H₆FN₃[4] · HCl

-

Key Application: Precursor for pyrazolo[3,4-b]pyridines and other kinase inhibitor scaffolds.[1]

This guide presents two distinct synthetic pathways:

Retrosynthetic Analysis

The introduction of the hydrazine moiety at the 3-position of the pyridine ring is challenging because this position is not activated for direct Nucleophilic Aromatic Substitution (SNAr).[1] Unlike the 2- or 4-positions, the 3-position requires either diazonium chemistry or transition-metal catalysis.[1]

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: Diazotization-Reduction (Classical)

This route is preferred for large-scale synthesis due to the low cost of reagents.[1] It involves converting the amine to a diazonium salt, which is then reduced to the hydrazine.[6]

Reaction Scheme[7][8][9]

-

Diazotization: 5-Amino-2-fluoropyridine + NaNO₂ + HCl → [Pyridine-3-N₂]⁺ Cl⁻[1]

-

Reduction: [Pyridine-3-N₂]⁺ + SnCl₂ (or Na₂SO₃) → Pyridine-3-NH-NH₂[1]

-

Salt Formation: Isolation as the hydrochloride salt.

Detailed Protocol

Reagents: 5-Amino-2-fluoropyridine (1.0 eq), Sodium Nitrite (1.1 eq), Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O, 2.5 eq), Conc.[1] HCl.

Step-by-Step Methodology:

-

Solubilization: Dissolve 5-amino-2-fluoropyridine in concentrated HCl (approx. 5–10 volumes) and cool the solution to -5°C to 0°C in an ice-salt bath. Efficient stirring is critical to prevent local overheating.

-

Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the internal temperature below 0°C. Stir for 30–60 minutes.

-

Checkpoint: Verify the endpoint using starch-iodide paper (should turn blue immediately).[1]

-

-

Reduction: Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl. Cool this solution to <0°C. Slowly add the diazonium solution to the stannous chloride solution (inverse addition is often safer and controls exotherms).[1]

-

Note: A thick precipitate of the hydrazine-tin complex may form.[1]

-

-

Work-up: Allow the mixture to warm to room temperature and stir for 2–3 hours.

-

Isolation: Basify the mixture carefully with NaOH (to pH >12) to solubilize tin salts as stannates and liberate the free hydrazine base.[1] Extract with Ethyl Acetate or DCM.

-

Salt Formation: Dry the organic layer (Na₂SO₄), filter, and treat with 4M HCl in dioxane or bubble HCl gas. The title compound, (6-Fluoropyridin-3-yl)hydrazine hydrochloride , precipitates as a white to off-white solid.[1]

Critical Process Parameters (CPPs):

-

Temperature: Must remain <0°C during diazotization to prevent hydrolysis to the phenol (3-hydroxy-6-fluoropyridine).[1]

-

Stirring: Vigorous stirring is required during the reduction step to manage the slurry.

Route B: Palladium-Catalyzed Cross-Coupling (Modern)

This route utilizes Buchwald-Hartwig amination conditions.[1] It avoids the formation of potentially explosive diazonium salts and is highly tolerant of other functional groups.

Reaction Scheme[7][8][9]

-

Coupling: 5-Bromo-2-fluoropyridine + Benzophenone Hydrazone → N-(Diphenylmethylene)-N'-(6-fluoropyridin-3-yl)hydrazine[1]

-

Hydrolysis: Intermediate + H₃O⁺ → (6-Fluoropyridin-3-yl)hydrazine[1] · HCl + Benzophenone

Detailed Protocol

Reagents: 5-Bromo-2-fluoropyridine (1.0 eq), Benzophenone Hydrazone (1.1 eq), Pd(OAc)₂ (2–5 mol%), BINAP or Xantphos (ligand), Cs₂CO₃ or NaOtBu (base), Toluene or Dioxane.[1]

Step-by-Step Methodology:

-

Inertion: Charge a reaction flask with 5-bromo-2-fluoropyridine, benzophenone hydrazone, base (Cs₂CO₃), and the catalyst system (Pd(OAc)₂/BINAP). Purge with Nitrogen or Argon for 15 minutes.

-

Coupling: Add anhydrous Toluene. Heat the mixture to 80–100°C for 12–16 hours.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the aryl bromide.[1]

-

-

Hydrolysis: Cool to room temperature. Filter off inorganic salts.[7] Add 2N HCl (aq) and ethanol to the filtrate and reflux for 2–4 hours. This cleaves the benzophenone protecting group.

-

Purification:

-

Wash the acidic aqueous layer with DCM or Ethyl Acetate to remove the cleaved benzophenone.

-

Concentrate the aqueous layer or lyophilize to obtain the crude hydrazine hydrochloride.

-

Recrystallize from Ethanol/Ether if necessary.

-

Figure 2: Workflow for the Palladium-Catalyzed Synthesis.

Comparison of Routes

| Feature | Route A: Diazotization | Route B: Pd-Coupling |

| Starting Material | 5-Amino-2-fluoropyridine | 5-Bromo-2-fluoropyridine |

| Reagent Cost | Low (NaNO₂, SnCl₂) | High (Pd Catalyst, Ligands) |

| Scalability | High (kg scale feasible) | Moderate (Catalyst cost limits scale) |

| Safety Profile | Caution: Diazonium salts are energetic/unstable.[1] | Safer intermediates; no explosive hazards. |

| Purity Profile | Tin residues can be difficult to remove (ppm level).[1] | Generally cleaner; main impurity is benzophenone. |

Safety & Handling

-

Hydrazines: Potentially genotoxic and carcinogenic. Handle in a fume hood with double gloves.

-

Diazonium Salts (Route A): Never let the diazonium salt solution dry out; it can be explosive.[1] Keep in solution and cold at all times.

-

Stannous Chloride: Corrosive and toxic. Waste streams containing tin must be disposed of according to heavy metal regulations.

References

-

Synthesis of Hydrazines via Diazotization: Organic Syntheses, Coll. Vol. 2, p. 228 (1943); Vol. 13, p. 36 (1933).[1] (General method for aryl hydrazines).

-

Palladium-Catalyzed Cross-Coupling of Aryl Halides with Hydrazones: Wagaw, S., et al.[1] "A Palladium-Catalyzed Method for the Preparation of Aryl Hydrazines." Journal of the American Chemical Society, 120(26), 6621–6622 (1998).[1] Link[1]

-

Synthesis of Fluorinated Pyridines: Journal of Medicinal Chemistry, "Discovery of Pyrazolo[3,4-b]pyridine Kinase Inhibitors" (General application reference).[1]

-

Commercial Availability & CAS Verification: CAS 1438599-61-1 entry, ChemicalBook/SciFinder.[1] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-fluoro-5-hydrazinylpyridine; 1-(6-FLUOROPYRIDIN-3-YL)HYDRAZINE; 2-fluoro-5-hydrazinopyridine; (6-fluoro-pyridin-3-yl)-hydrazine | Chemrio [bacdqxz.sinmyth.com:9999]

- 3. Buy Online CAS Number 1438599-61-1 - TRC - 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride | LGC Standards [lgcstandards.com]

- 4. biomart.cn [biomart.cn]

- 5. echemi.com [echemi.com]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note & Protocol: Synthesis of Fluorinated Pyrazoles Using 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride

Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore. When combined with fluorine—an element renowned for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties—the resulting fluorinated pyrazoles become highly valuable building blocks in drug development.[1][2][3] The strategic introduction of fluorine can block sites of metabolic attack, modulate the pKa of nearby functional groups, and improve membrane permeability, addressing key challenges in the optimization of lead compounds.[4][5][6]

This guide provides a comprehensive protocol for the synthesis of a representative fluorinated pyrazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine, using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride as a key starting material. The described methodology is based on the robust and well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[7][8][9]

Reagent Profile and Synthetic Strategy

Key Reagent: 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride

-

Structure: A hydrazine derivative where one nitrogen atom is attached to the 3-position of a 6-fluoropyridine ring. The hydrochloride salt form enhances stability and handling.

-

Function: This reagent serves as the nitrogen source for the pyrazole ring and concurrently introduces the critical 6-fluoropyridin-3-yl moiety into the final molecule. This specific fragment is of high interest due to the electronic properties of the fluorinated pyridine ring.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr synthesis is a cornerstone of heterocyclic chemistry for preparing pyrazoles.[10][11] The reaction proceeds via an acid-catalyzed mechanism:

-

Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (in this case, acetylacetone) to form a hydrazone intermediate.[7]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.[7][12]

The use of an alcohol solvent like ethanol is ideal as it effectively solvates the reagents and intermediates, and can facilitate the necessary proton transfers throughout the reaction mechanism.

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine

This protocol details a reliable method for the synthesis and characterization of a model fluorinated pyrazole.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-(6-Fluoropyridin-3-yl)hydrazine HCl | C₅H₇ClFN₃ | 179.58 | 1.00 g | 5.57 |

| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 0.61 mL | 6.13 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | - |

| Sodium Bicarbonate (Sat. aq. soln.) | NaHCO₃ | 84.01 | ~30 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - |

Safety Precautions:

-

Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[12]

-

Acetylacetone is flammable and an irritant.

-

Standard laboratory safety procedures should be followed at all times.

Reaction Setup and Procedure

The overall experimental process is outlined below.

Caption: Experimental workflow for fluorinated pyrazole synthesis.

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.00 g, 5.57 mmol).

-

Add absolute ethanol (20 mL) to the flask and stir to dissolve the solid.

-

Add acetylacetone (0.61 mL, 6.13 mmol, 1.1 equivalents) to the solution dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting hydrazine should be consumed, and a new, less polar product spot should appear.

Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid and the HCl salt.

-

Transfer the mixture to a separatory funnel, shake well, and separate the layers.

-

Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine as a solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard spectroscopic methods.[13][14]

Caption: Knorr synthesis of a fluorinated pyrazole derivative.

-

Yield: Typically >80% after purification.

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ ppm ~8.2 (d, Py-H), ~7.9 (dd, Py-H), ~7.0 (dd, Py-H), 6.0 (s, Pyrazole-H), 2.5 (s, CH₃), 2.2 (s, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ ppm ~162 (d, J=240 Hz, C-F), ~150, ~148, ~141, ~140, ~125, ~108 (d, J=38 Hz), ~107, ~14, ~13.

-

¹⁹F NMR (376 MHz, CDCl₃): δ ppm ~ -69.0.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁FN₄ [M+H]⁺: 207.10; found: 207.1.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of fluorinated pyrazoles using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride. The Knorr pyrazole synthesis is a highly efficient method for accessing these valuable scaffolds. The versatility of this reaction allows for the substitution of acetylacetone with other 1,3-dicarbonyl compounds, enabling the generation of diverse libraries of fluorinated pyrazoles for screening in drug discovery and agrochemical research programs.[15][16]

References

- [Fluorine in drug discovery: Role, design and case studies. [Source Not Available]]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. researchgate.net [researchgate.net]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and spectroscopic properties of novel fluorescent compounds containing bis-pyrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride as a pharmaceutical intermediate

This guide details the technical application of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (CAS 1438599-61-1) as a versatile building block in medicinal chemistry. It focuses on its primary utility: the synthesis of fluorinated N-aryl pyrazoles, a scaffold ubiquitous in kinase inhibitors and anti-inflammatory agents.

Compound: 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride CAS: 1438599-61-1 (HCl salt) Molecular Weight: 163.58 g/mol (HCl salt) Role: Electrophilic Trap / Nucleophilic Building Block

Executive Summary & Scientific Rationale

The incorporation of a 6-fluoropyridine-3-yl moiety into drug candidates is a strategic medicinal chemistry tactic. The fluorine atom at the C6 position serves two critical functions:

-

Metabolic Blocking: It obstructs the C6 position from oxidative metabolism (e.g., by cytochrome P450s), significantly extending the half-life of the parent molecule compared to the non-fluorinated pyridine.

-

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the hydrogen-bond acceptor capability and lipophilicity (LogD) of the overall scaffold.

This hydrazine intermediate is the most direct precursor for introducing this moiety into pyrazoles, triazoles, and pyridazines via condensation reactions.

Chemical Properties & Safety Profile

Handling Precaution: Hydrazine derivatives are potent nucleophiles and potential genotoxins. All procedures must be conducted in a fume hood.

| Property | Specification |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Stability | Hygroscopic; store under inert atmosphere (N₂) at -20°C |

| Reactivity | Strong nucleophile; incompatible with strong oxidizers and aldehydes (unless intended) |

Safety Directives (H-Codes)

-

H301/H311: Toxic if swallowed or in contact with skin.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H350: May cause cancer (suspected class effect of aryl hydrazines).[1]

-

Protocol: Double-gloving (Nitrile) and use of a dedicated solid-waste stream for hydrazine-contaminated materials is mandatory.

Core Application: Synthesis of 1-Aryl-3,5-Dimethylpyrazoles

This protocol describes the condensation of 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride with 1,3-dicarbonyls. This is the "Model Reaction" for validating the reagent's quality and synthesizing kinase inhibitor precursors.

Experimental Workflow (DOT Diagram)

Caption: Workflow for the conversion of fluoropyridyl hydrazine to pyrazole scaffolds. Note the dehydration step which drives the equilibrium.

Detailed Protocol: Condensation with Acetylacetone[3]

Objective: Synthesize 1-(6-fluoropyridin-3-yl)-3,5-dimethyl-1H-pyrazole.

Reagents:

-

2-(6-Fluoropyridin-3-yl)hydrazine HCl (1.0 equiv, 1.64 g)

-

Acetylacetone (1.1 equiv, 1.13 mL)

-

Sodium Acetate (anhydrous) (1.2 equiv, 0.98 g) - Crucial for neutralizing the HCl salt.

-

Ethanol (Absolute) (10 vol, 16 mL)

Step-by-Step Methodology:

-

Salt Neutralization (In-Situ):

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the hydrazine hydrochloride salt and anhydrous sodium acetate.

-

Add Ethanol (16 mL) and stir at room temperature for 15 minutes.

-

Observation: The solution may become cloudy as NaCl precipitates. This confirms the liberation of the free hydrazine base.

-

-

Condensation:

-

Add Acetylacetone (2,4-pentanedione) dropwise to the stirring mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (78°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The hydrazine starting material (polar, baseline) should disappear, replaced by a less polar, UV-active spot (Rf ~0.5).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.

-

Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers, wash with Brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate.

-

Recrystallization: For high purity, recrystallize from a mixture of Ethanol/Water (1:9) or Hexanes/EtOAc.

-

Expected Yield: 85–92%.

-

Advanced Application: Regioselective Synthesis

When reacting with asymmetric 1,3-dicarbonyls (e.g., benzoylacetone), two regioisomers are possible.

-

Mechanism: The most nucleophilic nitrogen of the hydrazine (the NH attached to the pyridine ring is less nucleophilic due to electron withdrawal; the terminal NH₂ is more nucleophilic) attacks the most electrophilic carbonyl carbon first.

-

The Fluorine Effect: The fluorine at C6 makes the pyridine ring electron-deficient. This pulls electron density from the adjacent NH, making the terminal NH₂ significantly more nucleophilic.

-

Prediction: The terminal NH₂ will attack the least hindered or most positive carbonyl.

-

Example: With Benzoylacetone (Ph-CO-CH₂-CO-Me), the terminal NH₂ typically attacks the acetyl (Me-CO) group, leading to the 1-(6-fluoropyridin-3-yl)-3-phenyl-5-methylpyrazole as the major isomer.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure 1.2 eq of NaOAc or Et₃N is used. The salt will not react efficiently without a base. |

| Sticky/Oily Product | Trapped solvent or impurities. | Triturate the crude oil with cold Pentane or Diethyl Ether to induce crystallization. |

| Regioisomer Mix | Asymmetric diketone used. | Switch solvent to Acetic Acid (Reflux). Acidic conditions often favor the thermodynamic product. |

| Dark Coloration | Oxidation of hydrazine. | Perform reaction under Nitrogen atmosphere; ensure reagents are fresh. |

References

-

Compound Data: TRC Standards. 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride. Toronto Research Chemicals. Link

- Reaction Mechanism: Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft, 1883.

-

Medicinal Chemistry Context: Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018. Link

-

Safety Protocols: Sigma-Aldrich. Safety Data Sheet: Aryl Hydrazines. Link

Sources

Technical Application Note: Precision Synthesis of N-(6-Fluoropyridin-3-yl)-Indazoles

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 1-(6-Fluoropyridin-3-yl)-1H-indazoles using 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride as the primary nucleophilic building block.

The protocol prioritizes the Condensation-Intramolecular Nucleophilic Aromatic Substitution (

Executive Summary & Strategic Value

The 1-(pyridin-3-yl)-indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., targeting VEGFR, PARP, or specific tyrosine kinases). The 6-fluoro substituent on the pyridine ring is critical for two reasons:

-

Metabolic Stability: It blocks the oxidation-prone C6 position of the pyridine.

-

Synthetic Handle: It enables late-stage diversification via

with amines or alkoxides, allowing rapid library generation after the indazole core is constructed.

Challenge: The starting material, 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride , is an electron-deficient aryl hydrazine. The hydrochloride salt form requires careful neutralization to prevent regulating side-reactions (e.g., dimerization) while maintaining the nucleophilicity of the hydrazine

Mechanistic Insight & Reaction Design

The synthesis relies on a two-stage cascade reaction with 2-fluorobenzaldehyde .

-

Stage 1: Hydrazone Formation. The terminal nitrogen (

) of the hydrazine attacks the aldehyde carbonyl to form a hydrazone intermediate. This step is acid-catalyzed but requires free-basing of the starting salt. -

Stage 2: Intramolecular Cyclization (

). The internal nitrogen (

Diagram 1: Reaction Mechanism Pathway

Caption: The cascade sequence from hydrazine condensation to

Experimental Protocol

Method A: One-Pot Synthesis (Recommended)

This protocol minimizes isolation losses by performing the condensation and cyclization in a single reaction vessel.

Reagents:

-

Starting Material: 2-(6-Fluoropyridin-3-yl)hydrazine HCl (1.0 equiv)

-

Electrophile: 2-Fluorobenzaldehyde (1.1 equiv)

-

Base: Cesium Carbonate (

) (3.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Concentration: 0.2 M

Step-by-Step Procedure:

-

Salt Neutralization & Setup:

-

To a dry reaction vial equipped with a magnetic stir bar, add 2-(6-Fluoropyridin-3-yl)hydrazine HCl (1.0 equiv) and

(1.5 equiv). -

Add anhydrous DMF (half of total volume) and stir at Room Temperature (RT) for 15 minutes. Note: This ensures the hydrazine is free-based.

-

-

Condensation (Hydrazone Formation):

-

Add 2-Fluorobenzaldehyde (1.1 equiv) dissolved in the remaining DMF.

-

Stir at 80°C for 2–3 hours.

-

IPC (In-Process Control): Check LCMS for consumption of hydrazine and formation of the hydrazone intermediate

.

-

-

Cyclization:

-

Add the remaining

(1.5 equiv).[1] -

Increase temperature to 120°C and stir for 12–16 hours.

-

Critical Check: The reaction mixture should turn from yellow/orange to a darker amber. Monitor the disappearance of the hydrazone peak and appearance of the indazole product (typically shifts to a slightly lower retention time on reverse-phase LC).

-

-

Workup:

-

Purification:

-

Flash Chromatography: Elute with a gradient of Hexanes/EtOAc (0-40%). The product usually elutes around 20-30% EtOAc.

-

Recrystallization (Optional): If high purity is required, recrystallize from Ethanol/Water.

-

Method B: Synthesis of Tetrahydroindazoles (Alternative)

If the target is a partially saturated ring (e.g., for further scaffold morphing), use a cyclic 1,3-diketone.

Reagents: Cyclohexane-1,3-dione (1.1 equiv), Ethanol (solvent), Reflux.

-

Dissolve hydrazine HCl and Sodium Acetate (1.1 equiv) in Ethanol.

-

Add Cyclohexane-1,3-dione.[3]

-

Reflux for 4 hours.

-

Result: 4,5,6,7-Tetrahydro-1-(6-fluoropyridin-3-yl)-1H-indazole-4-one.

-

Note: This product can be aromatized to the phenolic indazole using DDQ or Pd/C if desired.

Optimization & Troubleshooting

Table 1: Base and Solvent Screening Data

Based on typical conversion rates for electron-deficient aryl hydrazines.

| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |

| 1 | Ethanol | 80 | 0% | Only Hydrazone formed; no cyclization. | |

| 2 | DMSO | 100 | 45% | Significant impurities observed. | |

| 3 | DMF | 120 | 65% | Good conversion, moderate workup difficulty. | |

| 4 | DMF | 120 | 82% | Optimal. Cesium effect aids | |

| 5 | Toluene | 110 | 30% | Pd-catalysis usually required for this system. |

Key Troubleshooting Tips

-

Regioselectivity (N1 vs N2): The reaction with 2-fluorobenzaldehyde is highly selective for N1-alkylation (the desired biological isostere) because the cyclization is intramolecular from the pre-formed hydrazone. Direct alkylation of a pre-formed indazole would yield a mixture of N1 and N2 isomers.

-

Defluorination: Avoid using alkoxide bases (like NaOMe) at high temperatures, as they may displace the fluorine on the pyridine ring, yielding the methoxy-pyridine byproduct. Carbonate bases are safer.

Process Workflow Diagram

Caption: Operational workflow for the one-pot synthesis of 1-(6-fluoropyridin-3-yl)-indazole.

Safety & Handling

-

Hydrazine Toxicity: Aryl hydrazines are potential genotoxins. Handle in a fume hood with double gloving.

-

HF Generation: The cyclization releases Fluoride ions (as CsF). While not generating free HF gas under basic conditions, waste streams should be treated as fluoride-containing.

-

HCl Salt: The hydrochloride salt is hygroscopic. Store in a desiccator.

References

-

General Indazole Synthesis via SnAr

- Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"

- Source: Molecules (MDPI)

-

URL:[Link]

-

Hydrazone Cyclization Protocols

- Title: "Synthesis of 1H-indazoles from N-tosylhydrazones and nitroarom

- Source: Organic Chemistry Portal / J. Org. Chem

-

URL:[Link]

-

Tetrahydroindazole Synthesis (Diketone Route)

- Title: "Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives" (Contains relevant hydrazine condens

- Source: Semantic Scholar / AJOL

-

URL:[Link]

-

Reaction of 2-Fluorobenzaldehydes with Hydrazines

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

Application Note & Protocol: Synthesis of Fluorinated Azaindoles via Fischer Indolization of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride with Ketones

Abstract: This document provides a comprehensive technical guide for the synthesis of fluorinated azaindoles (pyrrolo[2,3-b]pyridines) through the Fischer indole synthesis. It details the reaction of 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride with various ketone substrates. Fluorinated indole scaffolds are of paramount importance in medicinal chemistry and drug development, offering unique physicochemical and metabolic properties. This guide elucidates the underlying reaction mechanism, explores critical reaction parameters, and presents detailed, validated protocols for both conventional heating and modern microwave-assisted synthesis. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel heterocyclic compounds.

Introduction and Scientific Context

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][3] The incorporation of a pyridine ring into the indole core to form an azaindole, combined with fluorine substitution, generates a privileged heterocyclic scaffold. Fluorine atoms can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity, making these structures highly sought after in modern drug discovery.

This application note focuses specifically on the reaction between 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride and various ketones. The use of the hydrochloride salt of the hydrazine is common for stability and handling, and it inherently provides a Brønsted acid component to initiate the reaction, although an additional catalyst is often required for optimal results.

Reaction Mechanism: The Fischer Indole Synthesis Pathway

The reaction proceeds through a well-established multi-step mechanism, initiated by the formation of a hydrazone, which then undergoes a key sigmatropic rearrangement under acidic conditions.[1][5][6]

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the 2-(6-fluoropyridin-3-yl)hydrazine with a ketone. This is a nucleophilic addition-elimination reaction that results in the formation of a hydrazone intermediate and the elimination of water.[5][7]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an ene-hydrazine.[1][8] This step is crucial as it sets up the molecule for the subsequent rearrangement.

-

[2][2]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, thermal, or acid-catalyzed[2][2]-sigmatropic rearrangement. This is the key bond-forming step, creating a new carbon-carbon bond and breaking the N-N bond to form a di-imine intermediate.[1][6][8]

-

Rearomatization & Cyclization: The intermediate quickly rearomatizes, followed by a nucleophilic attack from the newly formed aniline-type nitrogen onto one of the imine carbons, leading to a cyclic aminal.[5]

-

Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the aromatic fluorinated azaindole product.[1][5]

Key Reaction Parameters and Optimization

The success of the Fischer indole synthesis is highly dependent on the careful selection of reaction conditions. The electron-withdrawing nature of the fluoropyridinyl moiety can influence reactivity, making optimization critical.

-

Acid Catalysis: The choice of acid is crucial.[2] While the starting material is a hydrochloride salt, additional acid is almost always necessary to drive the reaction to completion.

-

Brønsted Acids: Acetic acid is a common choice as both a catalyst and a solvent. Stronger acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can be effective but may lead to decomposition at high temperatures.[1][9]

-

Lewis Acids: Zinc chloride (ZnCl₂) is a classic and highly effective catalyst for this reaction.[5] Others, such as boron trifluoride (BF₃), are also widely used.[1][9] Lewis acids coordinate to the nitrogen atoms, facilitating the key rearrangement step.

-

-

Solvent Selection: The solvent must be stable to the acidic conditions and high temperatures often employed.

-

High-Boiling Solvents: Acetic acid, ethanol, toluene, or xylene are common choices for conventional heating, allowing the reaction to be refluxed at a suitable temperature.[9]

-

Microwave Synthesis: Polar solvents that couple efficiently with microwave irradiation, such as ethanol, acetic acid, or dimethylformamide (DMF), are preferred.[10][11]

-

-

Temperature and Reaction Method:

-

Conventional Heating: Reactions typically require elevated temperatures (80°C to 200°C) and can run for several hours to overnight.[9]

-

Microwave Irradiation: Microwave-assisted synthesis dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[10][12][13] This is achieved through rapid, direct heating of the polar reactants and solvent.[10]

-

-

Ketone Substrate: The structure of the ketone determines the substitution pattern of the final indole.

Experimental Protocols

Safety Note: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids and flammable solvents require careful handling.

General Experimental Workflow

The overall process for synthesizing fluorinated azaindoles follows a standard sequence of steps, from reagent preparation to final product isolation.

Protocol 1: Conventional Synthesis using Acetic Acid

This protocol describes a standard method using acetic acid as both the solvent and catalyst, which is effective for a range of simple ketone substrates.

-

Materials:

-

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.0 mmol, 1 equiv.)

-

Ketone (e.g., cyclohexanone) (1.1 mmol, 1.1 equiv.)

-

Glacial Acetic Acid (5-10 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride (1.0 mmol) and the ketone (1.1 mmol).

-

Add glacial acetic acid (5 mL).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 8-16 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and water (50 mL).

-

Neutralize the acidic solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[12]

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[12]

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford the pure fluorinated azaindole.

-

Protocol 2: Microwave-Assisted Synthesis using a Lewis Acid Catalyst

This protocol offers a rapid and efficient alternative, ideal for high-throughput synthesis and library generation.[11]

-

Materials:

-

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (0.5 mmol, 1 equiv.)

-

Ketone (e.g., acetophenone) (0.6 mmol, 1.2 equiv.)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 mmol, 4 equiv.)

-

Ethanol or Acetic Acid (3 mL)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Microwave synthesizer

-

-

Procedure:

-

To a 10 mL microwave vial containing a magnetic stir bar, add 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride (0.5 mmol) and the ketone (0.6 mmol).

-

Add the solvent (e.g., acetic acid, 3 mL).[12]

-

Carefully add the Lewis acid catalyst, such as BF₃·OEt₂ (2.0 mmol), to the vial.[12]

-

Seal the vial with a cap and place it in the cavity of the microwave synthesizer.

-

Irradiate the mixture with stirring at a set temperature (e.g., 150°C) for 15-30 minutes. Monitor internal pressure to ensure it remains within safe limits.

-

After the irradiation is complete, allow the vial to cool to room temperature using a compressed air stream.

-

Perform the work-up procedure as described in Protocol 1 (Steps 6-11), scaling the reagent volumes accordingly.

-

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the reaction of 2-(6-fluoropyridin-3-yl)hydrazine hydrochloride with various ketones, providing a starting point for optimization.

| Entry | Ketone Substrate | Catalyst (equiv.) | Solvent | Method | Temp (°C) | Time |

| 1 | Cyclohexanone | Acetic Acid (solvent) | Acetic Acid | Conventional | 118 | 12 h |

| 2 | Acetone | ZnCl₂ (2.0) | Ethanol | Conventional | 80 | 16 h |

| 3 | Propiophenone | PPA | Toluene | Conventional | 110 | 8 h |

| 4 | Cyclopentanone | Acetic Acid (solvent) | Acetic Acid | Microwave | 150 | 20 min |

| 5 | Acetophenone | BF₃·OEt₂ (4.0) | Acetic Acid | Microwave | 160 | 15 min |

References

-

Fischer indole synthesis. In Wikipedia. Retrieved February 23, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved February 23, 2026, from [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved February 23, 2026, from [Link]

-

Fischer Indole Synthesis. SynArchive. Retrieved February 23, 2026, from [Link]

-

Fischer Indole Synthesis. J&K Scientific LLC. Retrieved February 23, 2026, from [Link]

-

Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). (2022). DOI:10.1039/D2GC00724J. From [Link]

-

Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

-

A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Sezgin, M. (2022). From [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. WebofPharma. Retrieved February 23, 2026, from [Link]

-

Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. (2024). From [Link]

-

Fischer‐indole synthesis under microwave irradiation. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Fluorine-containing indoles. Daneshyari.com. Retrieved February 23, 2026, from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. synarchive.com [synarchive.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

Functionalization of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride in medicinal chemistry

An Application Guide to the Functionalization of 2-(6-Fluoropyridin-3-yl)hydrazine Hydrochloride in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The 6-fluoropyridin-3-yl motif is of particular interest, as it combines the metabolic stability and unique electronic properties conferred by the fluorine atom with the hydrogen bonding capabilities and structural versatility of the pyridine ring.[1][2][3] When functionalized with a hydrazine group, as in 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride, this scaffold becomes a powerful and versatile building block for the synthesis of a diverse array of bioactive heterocyclic compounds.[4] This guide provides an in-depth exploration of the key synthetic transformations of this reagent, focusing on its application in constructing high-value indole, pyrazole, and 1,2,4-triazole cores. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and discuss the relevance of the resulting structures in contemporary drug discovery programs, particularly in the development of kinase inhibitors and anti-cancer agents.[5][6][7][8]

The Strategic Value of the 6-Fluoropyridin-3-yl Hydrazine Scaffold

The pyridine ring is a prevalent feature in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve aqueous solubility, and serve as a stable aromatic core.[1][2][9] The introduction of a fluorine atom, particularly on an electron-deficient ring system like pyridine, offers several distinct advantages for the medicinal chemist:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, thereby increasing the half-life and bioavailability of a drug candidate.[3]

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for optimizing cell permeability and avoiding off-target interactions.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of a molecule to better fit a binding pocket.[3]

The hydrazine moiety (-NHNH₂) is a potent bis-nucleophile, serving as a linchpin for cyclization reactions that form a variety of five- and six-membered heterocyclic rings.[4][10] Thus, 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride represents a convergence of these desirable features, providing a direct route to novel chemical matter with promising pharmacological profiles.

Caption: Key synthetic pathways using the title reagent.

Core Functionalization Protocols

The following sections provide detailed, step-by-step protocols for the most valuable synthetic applications of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and historic reaction for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[11][12] The reaction proceeds through a hydrazone intermediate, which undergoes a critical, thermally or acid-catalyzed[13][13]-sigmatropic rearrangement.[14] The electron-withdrawing nature of the fluoropyridyl ring can influence the rate of this rearrangement, often requiring carefully optimized conditions.

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Objective: To synthesize a 6-(6-fluoropyridin-3-yl)-4,5,6,7-tetrahydro-1H-indole derivative from 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride and cyclohexanone.

Materials and Reagents:

-

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in MeSO₃H)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (sat. aq. solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a round-bottom flask, add 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (e.g., 1.0 g, 1.0 eq) and anhydrous ethanol (20 mL).

-

Add cyclohexanone (1.1 eq) to the suspension.

-

Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting hydrazine.

-

Causality Note: This initial condensation forms the key phenylhydrazone intermediate. Performing this step separately before adding the strong acid catalyst can sometimes improve yields by reducing side reactions.[11]

-

-

Cyclization:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the crude hydrazone residue, carefully add polyphosphoric acid (PPA, ~10x weight of hydrazine) or Eaton's reagent under an inert atmosphere (N₂ or Ar).

-

Heat the viscous mixture to 80-120 °C with vigorous mechanical stirring. The optimal temperature may require empirical determination.

-

Causality Note: PPA acts as both the acid catalyst and a dehydrating agent, promoting the key sigmatropic rearrangement and subsequent cyclization/aromatization cascade.[12][15] The high viscosity necessitates effective stirring.

-

-

Work-up and Quenching:

-

Monitor the reaction by TLC until the hydrazone is consumed (typically 2-4 hours).

-

Allow the mixture to cool to below 50 °C and very cautiously quench the reaction by pouring it onto crushed ice with stirring. (Caution: Exothermic) .

-

Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

-

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: Knorr-type Pyrazole Synthesis

This classical synthesis provides a direct and efficient route to substituted pyrazoles via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[13][16] The reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate that cyclizes and dehydrates.[17][18] The use of an unsymmetrical dicarbonyl can lead to regioisomers, a key consideration in synthesis design.[19]

Objective: To synthesize 1-(6-fluoropyridin-3-yl)-3,5-dimethyl-1H-pyrazole from 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride and acetylacetone.

Materials and Reagents:

-

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.05 eq)

-

Glacial acetic acid or ethanol

-

Water

-

Diethyl ether

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (e.g., 1.0 g, 1.0 eq) in a minimal amount of water and ethanol (or glacial acetic acid, 10 mL).

-

Causality Note: Acetic acid serves as both a solvent and the acid catalyst, protonating a carbonyl group to activate it for nucleophilic attack by the hydrazine.[13][16] The hydrochloride salt of the starting material may provide sufficient acidity in a neutral solvent like ethanol.

-

-

Addition of Dicarbonyl:

-

Add acetylacetone (1.05 eq) dropwise to the stirred hydrazine solution at room temperature.

-

An exotherm may be observed. If necessary, cool the flask in a water bath to maintain a temperature below 40 °C.

-

-

Reaction Progression:

-

After the addition is complete, heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.

-

Monitor the reaction's completion by TLC, observing the disappearance of the starting materials.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If using acetic acid, carefully pour the mixture into cold water, which should cause the product to precipitate.

-

If the product does not precipitate, neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract with a suitable organic solvent like ethyl acetate.

-

If using ethanol, simply reduce the solvent volume under vacuum and add water to precipitate the product.

-

-

Purification:

-

Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid drying.

-

The product is often pure enough at this stage. If required, recrystallization from an ethanol/water mixture or column chromatography can be performed.

-

-

Characterization:

-

Confirm the product's identity and purity via melting point, NMR spectroscopy, and mass spectrometry.

-

Protocol 3: 1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazoles from hydrazines often involves a two-step process. First, the hydrazine is converted to an acid hydrazide. This intermediate is then cyclized with a one-carbon source, such as formamide or triethyl orthoformate, to form the triazole ring.[20][21][22]

Objective: To synthesize 4-amino-5-(6-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol as a versatile intermediate.

Materials and Reagents:

-

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate (~80%)

-

Absolute ethanol

-

Hydrochloric acid (dilute)

Step-by-Step Methodology:

-

Formation of Potassium Dithiocarbazate Salt:

-

Dissolve KOH (1.1 eq) in absolute ethanol (20 mL) in a flask cooled in an ice bath.

-

Add 2-(6-Fluoropyridin-3-yl)hydrazine (1.0 eq, prepared by neutralizing the hydrochloride salt) to the cold solution and stir until dissolved.

-

Add carbon disulfide (CS₂, 1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Causality Note: The hydrazine attacks the electrophilic carbon of CS₂, and the basic KOH facilitates the formation of the potassium salt, which typically precipitates from the ethanol.[20]

-

Stir the reaction at room temperature for 12-16 hours.

-

-

Isolation of the Salt:

-

Collect the precipitated potassium salt by filtration.

-

Wash the solid with cold diethyl ether to remove unreacted starting materials and dry it.

-

-

Cyclization to the Triazole:

-

Suspend the dried potassium salt (1.0 eq) in water (15 mL).

-

Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

-

Reflux the mixture for 4-6 hours. During this time, hydrogen sulfide gas will evolve. (Critical: Perform this step in a well-ventilated fume hood) .

-

Causality Note: The excess hydrazine acts as both a reactant and a reagent to facilitate the cyclization and extrusion of sulfur, leading to the formation of the aminotriazole ring.[20][22]

-

-

Work-up and Purification:

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and dilute it with cold water.

-

Carefully acidify the solution with dilute HCl or acetic acid to a pH of ~5-6. This will precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from ethanol if further purification is needed.

-

-

Characterization:

-

Analyze the final product by NMR, IR (presence of -SH and -NH₂ groups), and mass spectrometry.

-

Summary of Reaction Conditions

| Reaction Type | Key Reagents | Typical Catalyst/Conditions | Solvent | Temp (°C) | Typical Yield |

| Fischer Indole Synthesis | Ketone or Aldehyde | Polyphosphoric Acid (PPA), Eaton's Reagent, ZnCl₂ | Neat or High-boiling solvent | 80-160 | 40-75% |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl | Acetic Acid (catalytic or as solvent) | Acetic Acid, Ethanol | 25-100 | 70-95% |

| 1,2,4-Triazole Synthesis | CS₂, Hydrazine Hydrate | KOH (Step 1), Heat (Step 2) | Ethanol, Water | 0-100 | 60-85% |

Conclusion and Outlook

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is a high-value, versatile building block for medicinal chemistry. The protocols detailed herein provide reliable pathways to three of the most important heterocyclic cores in drug discovery: indoles, pyrazoles, and triazoles. Each of these scaffolds, bearing the fluoropyridyl moiety, is primed for further elaboration in the development of targeted therapeutics.[5][23] The ability to systematically apply these robust, classical reactions allows researchers to rapidly generate novel compound libraries, explore structure-activity relationships, and accelerate the journey from a chemical starting material to a potential clinical candidate.

References

- The Role of Pyridine Intermediates in Modern Drug Discovery. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.

- Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Method of preparation of the pyrazoles.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.

- Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. (2024, September 1). Letters in Drug Design & Discovery.

- 2 approaches to new pyridines. (2022, November 21).

- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- synthesis of 1,2,4 triazole compounds. ISRES.

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024, May 19). Journal of Research in Chemistry.

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.

- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. (2025, December). Benchchem.

- Fischer Indole Synthesis. Alfa Chemistry.

- Fischer indole synthesis. Wikipedia.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI.

- Fischer Indole Synthesis. Cambridge University Press.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.

- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018, May 1). Bioorganic & Medicinal Chemistry Letters.

-

Synthesis of[16][17][23]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

-

Novel pyrido[2,3-b][17][23]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025, July 4). Sarchem Labs.

- The synthesis and properties of some hydrazines. Aston Research Explorer.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. name-reaction.com [name-reaction.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. jk-sci.com [jk-sci.com]

- 17. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 18. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 22. chemistryjournal.net [chemistryjournal.net]

- 23. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride

Welcome to the technical support center for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.

Part 1: Foundational Knowledge & Reagent Handling

Before initiating any reaction, understanding the stability, handling, and reactivity of your starting material is paramount. The quality of your reagents dictates the success of your synthesis.

Q1: What are the critical storage and handling procedures for 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride?

A1: As a hydrazine derivative, this compound requires careful handling.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2] Hydrazines can be sensitive to air and moisture, which can lead to gradual degradation and affect reaction outcomes.

-

Handling: Due to its potential toxicity, always handle 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride in a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust; if inhaled, it may cause respiratory irritation.[3][4] Hydrazine derivatives are classified as toxic and may be skin sensitizers or suspected carcinogens.[5]

-

Chemical Incompatibility: Keep the reagent away from strong oxidizing agents, bases, and reducing agents with which it can react exothermically.[3][4]

Q2: My reaction requires the free base form of the hydrazine. Do I need to perform a separate neutralization step?

A2: Not always. The hydrochloride salt is used for its enhanced stability. Whether a separate neutralization step is needed depends on the specific reaction conditions.

-

For Acid-Catalyzed Reactions (e.g., Fischer Indole Synthesis): No, a separate neutralization step is generally not required and often counterproductive. The reaction is run under acidic conditions, and the hydrochloride salt is compatible with the required catalysts (e.g., HCl, H₂SO₄, PPA, ZnCl₂).[6][7] The reaction equilibrium will naturally involve the protonated and free-base forms.

-